8-Chloro-3-iodo-5-nitroquinoline
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Overview
Description
8-Chloro-3-iodo-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine, iodine, and nitro functional groups attached to the quinoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-iodo-5-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 8-chloroquinoline followed by iodination. The nitration step introduces the nitro group at the 5-position, while the subsequent iodination introduces the iodine atom at the 3-position. The reaction conditions often require the use of strong acids and oxidizing agents to facilitate the nitration and iodination processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3-iodo-5-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (chlorine and iodine) makes the compound susceptible to nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the quinoline ring, using oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.
Reduction Products: Reduction of the nitro group yields 8-chloro-3-iodo-5-aminoquinoline.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Scientific Research Applications
8-Chloro-3-iodo-5-nitroquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-3-iodo-5-nitroquinoline is primarily related to its ability to interact with biological molecules. The nitro group can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can chelate metal ions, disrupting metal-dependent enzymes and processes . These interactions can lead to antimicrobial and anticancer effects by inhibiting key enzymes and pathways involved in cell growth and survival .
Comparison with Similar Compounds
8-Chloro-5-nitroquinoline: Lacks the iodine substituent, which may affect its reactivity and biological activity.
3-Iodo-5-nitroquinoline: Lacks the chlorine substituent, which can influence its chemical properties and applications.
8-Chloro-3-iodoquinoline: Lacks the nitro group, which is crucial for its redox activity and potential biological effects.
Uniqueness: The unique combination of chlorine, iodine, and nitro groups in 8-Chloro-3-iodo-5-nitroquinoline imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H4ClIN2O2 |
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Molecular Weight |
334.50 g/mol |
IUPAC Name |
8-chloro-3-iodo-5-nitroquinoline |
InChI |
InChI=1S/C9H4ClIN2O2/c10-7-1-2-8(13(14)15)6-3-5(11)4-12-9(6)7/h1-4H |
InChI Key |
QXDMBCJYCPVBAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C=C(C=N2)I)Cl |
Origin of Product |
United States |
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